2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
描述
This compound is a synthetic small molecule featuring a triazolo[4,5-d]pyrimidinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide side chain linked to a 4-(trifluoromethyl)phenyl group. The triazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the trifluoromethyl group on the acetamide moiety contributes to electron-withdrawing effects and improved target binding .
属性
IUPAC Name |
2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N6O2/c20-12-3-7-14(8-4-12)29-17-16(26-27-29)18(31)28(10-24-17)9-15(30)25-13-5-1-11(2-6-13)19(21,22)23/h1-8,10H,9H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKQLAPNKZTDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used in the design of inhibitors for enzymes like lsd1 and c-Met. These enzymes play crucial roles in cellular processes such as gene expression and signal transduction.
Mode of Action
Docking studies of similar compounds indicate that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids in the target protein could be responsible for their activity.
Result of Action
Similar compounds have shown antiproliferative activities against various human cancer cell lines, suggesting potential anticancer effects.
生化分析
Biochemical Properties
The biochemical properties of 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide are largely determined by its unique structure. The compound has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context within a biochemical reaction.
Cellular Effects
2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has been shown to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the type of cell and the cellular processes involved.
Molecular Mechanism
The molecular mechanism of action of 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is complex and involves a number of different interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can change over time. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can vary with different dosages in animal models. This can include threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is involved in various metabolic pathways. This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide within cells and tissues can be influenced by various factors. This can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can influence its activity or function. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles.
相似化合物的比较
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous triazolo-pyrimidine derivatives and acetamide-containing molecules. Below is a detailed analysis:
Structural Analogues
Key Observations :
- The target compound’s triazolo-pyrimidine core distinguishes it from oxadixyl (oxazolidinyl) and triaziflam (triazine).
- The 4-(trifluoromethyl)phenyl group enhances electronegativity compared to flumetsulam’s 2,6-difluorophenyl group, which could improve target selectivity in enzyme inhibition .
Functional Comparisons
- Ferroptosis Induction: Triazolo-pyrimidine derivatives are implicated in ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC). While the target compound’s role is unconfirmed, similar molecules exhibit selective cytotoxicity in OSCC cells over normal tissues, suggesting a therapeutic window .
- Agrochemical Potential: Fluorinated acetamides like oxadixyl and triaziflam demonstrate broad-spectrum activity against fungi and weeds. The target compound’s trifluoromethyl group may enhance environmental persistence but raises toxicity concerns for non-target organisms .
Computational Insights
This method could elucidate the target’s interactions with kinases or ferroptosis-related proteins (e.g., GPX4) .
常见问题
Basic: What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of reaction conditions. Critical parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for triazole ring formation .
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates and final products .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization at 254 nm ensures reaction progression .
Basic: Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : 1H and 13C NMR confirm regioselectivity of the triazole-pyrimidine core and acetamide linkage (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ≈ 465.12 g/mol) .
- IR spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
Basic: How is the biological activity of this compound assessed in vitro?
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR or Aurora A) with ATP-Glo™ luminescence kits to measure IC50 values .
- Cytotoxicity screening : Treat cancer cell lines (e.g., MCF-7, HeLa) for 48–72 hours and quantify viability via MTT assays .
- Apoptosis assays : Annexin V-FITC/PI staining followed by flow cytometry to evaluate programmed cell death .
Advanced: How can computational docking elucidate its mechanism of action?
- Software : AutoDock Vina or Schrödinger Suite for molecular docking into target proteins (e.g., kinases) .
- Grid parameters : Define binding pockets using crystallographic data (PDB IDs: 1M17 for EGFR).
- Scoring : Analyze binding energies (ΔG ≤ −8 kcal/mol suggests strong affinity) and hydrogen bonding interactions (e.g., with Lys721 in EGFR) .
Advanced: What reaction mechanisms govern its triazole-pyrimidine core formation?
- Cyclocondensation : Aryl hydrazines react with β-ketoesters under acidic conditions to form triazole intermediates .
- Nucleophilic substitution : Fluorophenyl groups are introduced via SNAr reactions at electron-deficient pyrimidine positions (reflux in THF, 12 hours) .
- DFT studies : Use Gaussian 09 to model transition states and confirm regioselectivity (e.g., B3LYP/6-31G* level) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Substituent effects : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF3) to enhance kinase binding .
- Acetamide modifications : Introduce polar substituents (e.g., hydroxyl, carboxyl) to improve solubility without compromising activity .
- Pharmacophore mapping : MOE or Discovery Studio identifies critical features (e.g., hydrogen bond acceptors at triazole N3) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify outliers or assay-specific biases .
Basic: What strategies improve solubility for in vivo studies?
- Co-solvents : Use 10% DMSO in PBS for stock solutions .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via solvent evaporation .
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
Basic: How to validate analytical methods for purity assessment?
- HPLC conditions : C18 column, 0.1% TFA in water/acetonitrile gradient (5–95% over 30 min), UV detection at 220 nm .
- Calibration curves : Linear range of 1–100 µg/mL (R² ≥ 0.995) .
- Forced degradation : Expose to heat (60°C), acid (0.1N HCl), and base (0.1N NaOH) to confirm method robustness .
Advanced: What stability studies are required for long-term storage?
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